

# Plazomicin Sulfate: A Technical Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)

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## Compound of Interest

Compound Name: *Plazomicin Sulfate*

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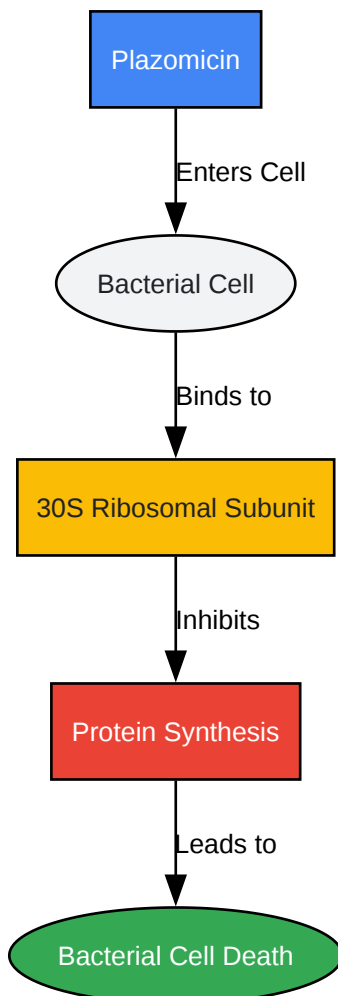
## Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat, limiting therapeutic options for severe infections. **Plazomicin sulfate**, a next-generation aminoglycoside, has emerged as a promising agent in the fight against these multidrug-resistant pathogens. This technical guide provides an in-depth analysis of plazomicin's effectiveness against CRE, detailing its mechanism of action, in vitro activity, clinical trial data, and the molecular landscape of resistance.

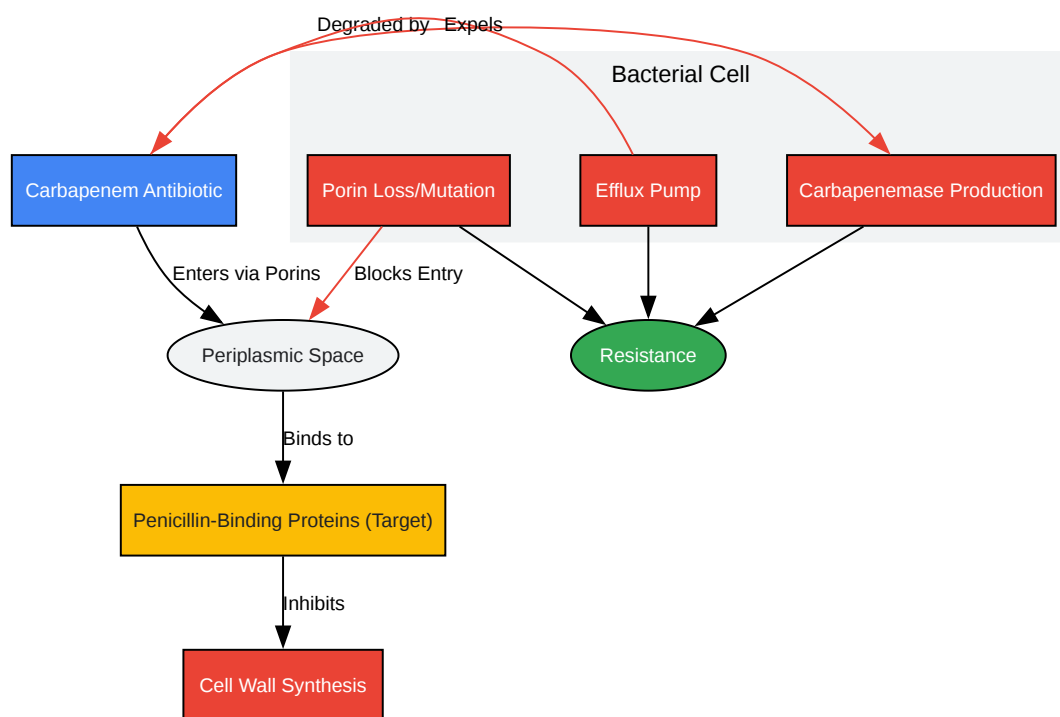
## Mechanism of Action

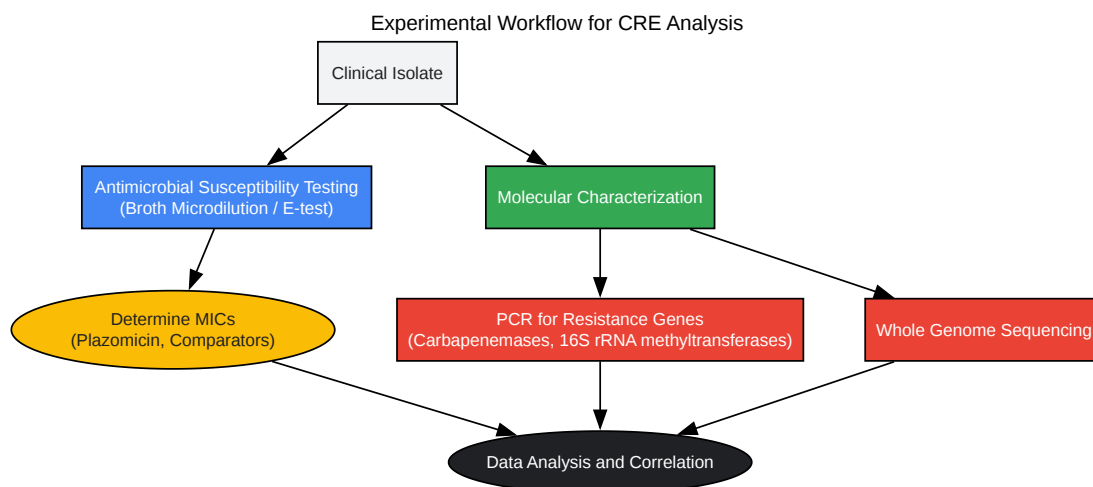
Plazomicin, a semi-synthetic derivative of sisomicin, exerts its bactericidal effect by inhibiting bacterial protein synthesis.<sup>[1][2]</sup> It binds to the 30S ribosomal subunit, leading to codon misreading and subsequent disruption of peptide elongation.<sup>[1][2]</sup> A key structural feature of plazomicin is its modification at the 6' and 1' positions, which sterically hinders the binding of many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to older aminoglycosides.<sup>[1][3]</sup> This structural stability allows plazomicin to maintain activity against many Enterobacteriaceae strains that are resistant to other aminoglycosides.<sup>[3][4]</sup>

## Plazomicin Mechanism of Action



## CRE Resistance Mechanisms





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